2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
92325-00-3 |
|---|---|
Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
2-[(2-morpholin-4-ylquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C14H18N4O2/c19-8-5-15-13-11-3-1-2-4-12(11)16-14(17-13)18-6-9-20-10-7-18/h1-4,19H,5-10H2,(H,15,16,17) |
InChI Key |
HYGVRZKJYFDRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCCO |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most direct method involves reacting 4-chloroquinazoline with 2-aminoethanol (monoethanolamine) in the presence of a base such as potassium carbonate. This nucleophilic aromatic substitution replaces the chlorine atom at position 4 with the ethanolamine moiety.
Procedure :
-
Base Activation : 4-Chloroquinazoline (20 mmol) and potassium carbonate (40 mmol) are suspended in anhydrous N,N-dimethylformamide (DMF, 20 mL) under inert atmosphere.
-
Nucleophilic Attack : 2-Aminoethanol (30 mmol) is added dropwise at room temperature, initiating substitution at the 4-position.
-
Reaction Monitoring : Stirring continues for 10–20 hours until TLC confirms consumption of the starting material.
-
Work-Up : The mixture is poured into ice water, extracted with ethyl acetate, and dried over anhydrous sodium sulfate. Solvent removal under reduced pressure yields the crude product, which is purified via recrystallization.
Critical Analysis
-
Advantages : Straightforward protocol with commercially available starting materials.
-
Limitations : Moderate yield due to competing side reactions at the 2-position of quinazoline.
-
Optimization : Increasing reaction temperature to 50–60°C reduces reaction time to 6–8 hours but may degrade heat-sensitive intermediates.
Cyclization of Anthranilic Acid Derivatives
Anthranilic Acid as a Starting Material
Anthranilic acid (15 ) serves as a precursor for constructing the quinazoline core. Cyclization with morpholine-4-carboxamide forms 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4(3H)-one (16 ), which is subsequently chlorinated and functionalized.
Procedure :
-
Cyclization : Anthranilic acid reacts with morpholine-4-carboxamide in HCl, forming the dihydroquinazolinone intermediate.
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the 4-ketone to a chloro group, yielding 4-chloro-2-(morpholin-4-yl)quinazoline.
-
Amination : Refluxing with 2-aminoethanol in toluene substitutes the chloro group, producing the target compound.
Electrochemical and Microwave-Assisted Modifications
Recent advances employ electrochemical methods to synthesize 2-substituted-4-quinazolinones under mild conditions (room temperature, gram-scale). Microwave irradiation accelerates the Dimroth rearrangement, reducing reaction times from days to hours.
Alternative Methods Involving Dimroth Rearrangement
Mechanism of Dimroth Rearrangement
This reaction rearranges 4-iminoquinazolines to 4-aminoquinazolines via intermediate silylation and hydrolysis (Scheme 3).
Procedure :
-
Intermediate Formation : 2-Aminobenzonitrile (24 ) reacts with dimethylformamide-dimethylacetal (DMF-DMA) to generate formamidine (25 ).
-
Rearrangement : Heating with 2-aminoethanol induces bond rotation and ring closure, yielding 4-aminoquinazoline.
Yield : 75–85% with microwave assistance.
Comparative Analysis of Synthesis Methods
Optimization and Scale-Up Considerations
Solvent and Catalyst Selection
Chemical Reactions Analysis
Step 1: Quinazolinone Core Formation
The quinazolinone skeleton is constructed via cyclization of morpholin-4-carboxamide and anthranilic acid under acidic conditions. This step involves a nucleophilic attack by the amide group of morpholin-4-carboxamide on the carboxylic acid group of anthranilic acid, followed by dehydration to form the heterocyclic ring .
Key Reagents :
-
Morpholin-4-carboxamide (formed from morpholine hydrochloride and urea)
-
Anthranilic acid
-
Hydrochloric acid (catalyst)
Mechanism :
-
Amide formation : Morpholine reacts with urea under HCl to form morpholin-4-carboxamide.
-
Cyclization : Reaction with anthranilic acid under acidic conditions yields 3,4-dihydroquinazolin-4(3H)-one .
Step 2: Chlorination of Quinazolinone
The ketonic group at position 4 is replaced with a chlorine atom using phosphorus oxychloride (POCl₃) and N,N-dimethylamine as a base. This step converts the quinazolinone into a chlorinated quinazoline derivative, enabling subsequent nucleophilic substitution .
Reaction Conditions :
-
Solvent: Benzene or DMF
-
Temperature: Room temperature to reflux
-
Workup: Extraction with benzene, washed with NaHCO₃, dried with MgSO₄
Mechanism :
POCl₃ activates the carbonyl oxygen for nucleophilic attack, leading to substitution of the ketonic oxygen with chlorine .
Step 3: Amination with Ethanolamine
The chlorinated quinazoline undergoes nucleophilic substitution with ethanolamine (2-aminoethanol) to form the final compound. This step is typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) .
Key Parameters :
-
Reagents : 4-Chloroquinazoline, ethanolamine, K₂CO₃
-
Conditions : Stirred at room temperature for 10–20 hours
-
Purification : Extraction with ethyl acetate, drying over Na₂SO₄, evaporation under reduced pressure .
Critical Reaction Data
Structural Characterization
The synthesized compound is confirmed via:
-
FTIR : Absorption peaks at 1708–1580 cm⁻¹ (C=O stretching in quinazolinone) .
-
¹H NMR : Peaks at 1.8–3.5 ppm (protons on morpholine ring) .
-
Mass Spectrometry : Molecular ion peaks at M-1, M-2, and M-3, indicating fragmentation of the heterocyclic ring .
Reactivity and Stability
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antitumor Activity : The quinazoline derivatives are known for their potential in cancer therapy, targeting various tumor types.
- Antimicrobial Properties : These compounds have been evaluated for their effectiveness against bacterial and fungal infections.
Medicinal Chemistry Applications
The primary applications of 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol in medicinal chemistry include:
Anticancer Agents
Compounds similar to this compound have been studied for their ability to inhibit tumor cell proliferation. For instance, derivatives of quinazoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Research
The compound has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria. Studies have shown that modifications to the quinazoline structure can enhance antibacterial activity, making it a candidate for further development as an antibiotic.
Inhibitors of Enzymatic Activity
Research has identified the compound's potential as an inhibitor of specific enzymes involved in disease processes, such as:
- Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to anti-inflammatory effects.
- InhA : Targeting the InhA enzyme is crucial in the development of antitubercular agents.
Case Studies
Several studies highlight the effectiveness of similar compounds in various applications:
Mechanism of Action
The mechanism of action of 2-((2-Morpholinoquinazolin-4-yl)amino)ethanol involves its interaction with molecular targets such as DNA-dependent protein kinases (DNA-PK). By inhibiting these kinases, the compound can interfere with DNA repair processes, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy .
Comparison with Similar Compounds
Structural Analogues and Their Properties
A comparative analysis of structurally related quinazoline derivatives is summarized in Table 1.
Key Observations :
- Morpholine vs. Phenyl/Methyl Groups : The morpholine substituent in the target compound likely improves water solubility compared to hydrophobic phenyl/methyl groups in analogues like the compound from .
- Ethanolamine Side Chain: This moiety is conserved across analogues, suggesting its role in hydrogen-bond interactions with biological targets .
Pharmacological Potential
highlights that morpholine-containing quinazolin-4-amines exhibit COX-II selectivity in vitro and anti-inflammatory activity in vivo (e.g., carrageenan-induced rat paw edema model). The target compound’s morpholine group may enhance COX-II binding compared to non-morpholine derivatives . In contrast, simpler analogues like 2-[(quinazolin-4-yl)amino]ethan-1-ol lack documented pharmacological data, emphasizing the importance of substituents in bioactivity .
Biological Activity
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol is a chemical compound with significant potential in medicinal chemistry. Its unique structure, which includes a morpholine moiety and a quinazoline ring, suggests diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄O, with a molecular weight of 246.31 g/mol. The compound features an amino group linked to a morpholine-substituted quinazoline, which enhances its solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity : Quinazoline derivatives have been shown to possess anticancer properties. The cytotoxicity of related compounds has been assessed against various cancer cell lines, revealing IC₅₀ values ranging from 2.44 to 9.43 μM .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression, such as topoisomerase II, which is critical for DNA replication and repair .
- Antimicrobial Properties : Similar quinazoline derivatives have demonstrated antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinazoline core allows the compound to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The morpholine group may enhance binding affinity to target enzymes or receptors, leading to effective inhibition of their functions.
Case Studies
Several studies have explored the biological effects of related compounds:
- Cytotoxicity Studies : A study involving quinazoline derivatives showed that modifications at the C2 position significantly impacted cytotoxicity against HCT-116 cancer cells, with some derivatives exhibiting IC₅₀ values as low as 2.44 μM .
- Structure-Activity Relationship (SAR) : Research indicates that the presence of bulky substituents on the amine group can negatively affect cytotoxic activity, suggesting an optimal balance between structural complexity and biological efficacy .
- Antimicrobial Evaluation : Compounds structurally similar to this compound have been tested against various pathogens, demonstrating significant inhibitory concentrations and potential for therapeutic use against resistant strains like MRSA .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Quinazolin-4-yloxy)ethanol | Quinazoline ring with ether linkage | Antitumor activity |
| 3-Morpholinoquinazoline | Morpholine directly attached to quinazoline | COX-II inhibition |
| 5-Methylquinazoline Derivatives | Methyl group on quinazoline | Antimicrobial properties |
| 7-Fluoroquinazoline | Fluorine substitution on quinazoline | Enhanced binding affinity |
The presence of the morpholine group in this compound differentiates it from other derivatives by potentially enhancing solubility and bioavailability while maintaining specific biological activities.
Q & A
Q. What are the optimal synthetic routes for 2-{[2-(morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution and cyclization steps. A refluxing ethanol solvent system under inert conditions is commonly used for cyclization between morpholine derivatives and quinazoline precursors . For example, refluxing anthranilic acid derivatives with morpholin-4-carboxamide in ethanol (1.5–3 hours) yields intermediates, followed by chlorination and displacement reactions to introduce the ethanolamine moiety.
- Key parameters affecting yield:
- Reaction time: Prolonged reflux (>3 hours) may lead to decomposition.
- Purification: Recrystallization from ethanol or heptane improves purity .
- Catalysts: Phosphorus pentachloride facilitates chlorination steps .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- IR spectroscopy: Identifies functional groups (e.g., C=N stretch at ~1630 cm⁻¹, tertiary C-N at ~1340 cm⁻¹) .
- ¹H NMR: Key signals include morpholine protons (δ 1.58–4.50 ppm) and quinazoline aromatic protons (δ 7.50–8.12 ppm) .
- Mass spectrometry (MS): Molecular ion peaks (e.g., m/z 308.7 for morpholinyl-quinazoline derivatives) confirm molecular weight .
- Elemental analysis: Validates C, H, N, and O content (e.g., C 57.26% calculated vs. 57.20% observed) .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
Methodological Answer: Discrepancies (e.g., unexpected δ values in ¹H NMR) often arise from conformational flexibility or solvent effects.
- Strategies:
Example: In morpholine-containing compounds, ring puckering (quantified via Cremer-Pople parameters ) can cause splitting in NMR signals.
Q. How can researchers design assays to evaluate the bioactivity of this compound, particularly targeting inflammation or kinase pathways?
Methodological Answer:
- In vitro COX-II inhibition: Use purified COX-II enzyme with colorimetric assays (e.g., measurement of prostaglandin E₂) .
- Kinase inhibition profiling: Screen against kinase panels (e.g., DNA-PK inhibition via IC₅₀ determination, referencing NU7026 as a structural analog ).
- In vivo models: Rat paw edema induced by carrageenan or egg albumin evaluates anti-inflammatory efficacy .
Q. What challenges arise in crystallographic refinement of morpholinyl-quinazoline derivatives, and how are they addressed?
Methodological Answer:
- Challenges:
- Solutions:
Q. How do substituents on the quinazoline core influence the compound’s physicochemical properties?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl, Br): Increase lipophilicity (logP) but reduce solubility.
- Morpholine moiety: Enhances solubility via hydrogen bonding (e.g., logP reduction by ~0.5 units) .
- Quantitative structure-activity relationship (QSAR): Use molecular descriptors (e.g., Hammett σ constants) to correlate substitutions with bioactivity .
Q. What analytical methods are recommended for detecting degradation products under varying pH conditions?
Methodological Answer:
- HPLC-MS: Monitors hydrolytic degradation (e.g., cleavage of ethanolamine group at pH < 3) .
- UV-Vis spectroscopy: Tracks pH-dependent shifts in λ_max (e.g., protonation of quinazoline N-atoms at acidic pH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
